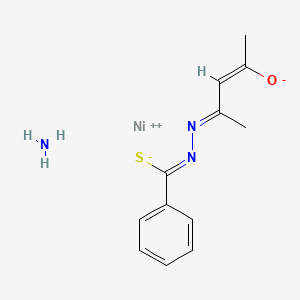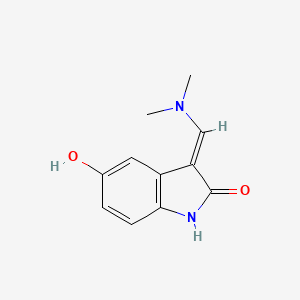
1-Exohydroxychlordene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Exohydroxychlordene is a chemical compound derived from the degradation of heptachlor epoxide, a pesticide. It is known for its less toxic nature compared to its parent compound, heptachlor epoxide . This compound has garnered interest due to its environmental and biological implications.
準備方法
The preparation of 1-Exohydroxychlordene typically involves the microbial degradation of heptachlor epoxide. A mixed culture of soil microorganisms can convert heptachlor epoxide to this compound . This biotransformation process is significant as it reduces the toxicity of the original compound, making it safer for the environment.
化学反応の分析
1-Exohydroxychlordene undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Halogenation reactions, where halogens like chlorine or bromine are introduced, are typical examples.
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation might yield more hydroxylated derivatives, while reduction could lead to dehalogenated products.
科学的研究の応用
1-Exohydroxychlordene has several scientific research applications:
Environmental Chemistry: It is studied for its role in the degradation pathways of pesticides, helping to understand the environmental fate of these chemicals.
Bioremediation: The compound’s formation through microbial degradation highlights its potential in bioremediation strategies to detoxify contaminated soils.
作用機序
The mechanism of action of 1-Exohydroxychlordene involves its interaction with various biological pathways. As a degradation product, it is less toxic and less likely to bioaccumulate compared to its parent compound. The molecular targets and pathways involved in its action are primarily related to its reduced toxicity and environmental persistence.
類似化合物との比較
1-Exohydroxychlordene can be compared with other degradation products of chlorinated pesticides:
Heptachlor Epoxide: The parent compound, which is more toxic and persistent in the environment.
Chlordene: Another degradation product with different toxicological profiles.
Aldrin and Dieldrin: Similar chlorinated pesticides with their own degradation pathways and products.
This compound is unique due to its reduced toxicity and potential for use in bioremediation, making it a compound of interest in environmental chemistry and toxicology.
特性
CAS番号 |
5566-31-4 |
|---|---|
分子式 |
C10H6Cl6O |
分子量 |
354.9 g/mol |
IUPAC名 |
(1R,2S,3R,6S,7S)-1,7,8,9,10,10-hexachlorotricyclo[5.2.1.02,6]deca-4,8-dien-3-ol |
InChI |
InChI=1S/C10H6Cl6O/c11-6-7(12)9(14)5-3(1-2-4(5)17)8(6,13)10(9,15)16/h1-5,17H/t3-,4+,5-,8-,9+/m0/s1 |
InChIキー |
YQWCIPIEEBVRNY-LCOJHDNXSA-N |
異性体SMILES |
C1=C[C@H]([C@@H]2[C@H]1[C@@]3(C(=C([C@]2(C3(Cl)Cl)Cl)Cl)Cl)Cl)O |
正規SMILES |
C1=CC(C2C1C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


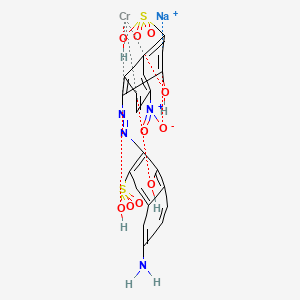



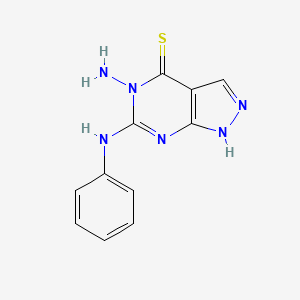
![5-[[4'-[(2-Amino-8-hydroxy-6-sulfonaphthalen-1-YL)azo]-3,3'-dimethyl[1,1'-biphenyl]-4-YL]azo]salicylic acid](/img/structure/B12730310.png)
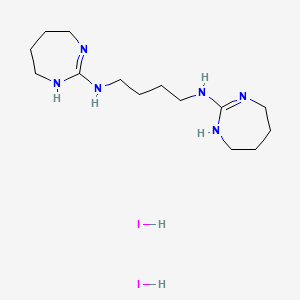


![N-(benzenesulfonyl)-9-(2-chlorophenyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B12730340.png)
![[(4E,6E,10E)-14,20,22-trihydroxy-13,17-dimethoxy-4,8,10,12,16-pentamethyl-3-oxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18(22),19-hexaen-9-yl] carbamate](/img/structure/B12730349.png)
